molecular formula C29H34BrNO2 B12431617 Umeclidinium Bromide-d10

Umeclidinium Bromide-d10

Cat. No.: B12431617
M. Wt: 518.5 g/mol
InChI Key: PEJHHXHHNGORMP-ZCTIGREKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Umeclidinium-d10 (bromide) is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist. It is primarily used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). The deuterated version, Umeclidinium-d10 (bromide), is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Umeclidinium-d10 (bromide) involves several steps:

Industrial Production Methods

The industrial production of Umeclidinium-d10 (bromide) follows similar synthetic routes but is optimized for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Umeclidinium-d10 (bromide) undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Umeclidinium-d10 (bromide), which are used for further research and development .

Scientific Research Applications

Umeclidinium-d10 (bromide) has several scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of umeclidinium bromide.

    Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of the non-deuterated compound.

    Drug Development: Used in the development of new drugs for the treatment of respiratory diseases.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques .

Mechanism of Action

Umeclidinium-d10 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, leading to relaxation of the airway muscles and improved airflow. The compound is well-tolerated and is often used in combination with other bronchodilators to maximize efficacy and minimize adverse effects .

Comparison with Similar Compounds

Similar Compounds

    Tiotropium Bromide: Another long-acting muscarinic antagonist used in the treatment of COPD.

    Aclidinium Bromide: A similar compound with a shorter duration of action compared to umeclidinium.

    Glycopyrronium Bromide: Used for similar indications but with different pharmacokinetic properties.

Uniqueness

Umeclidinium-d10 (bromide) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts .

Properties

Molecular Formula

C29H34BrNO2

Molecular Weight

518.5 g/mol

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i2D,3D,6D,7D,8D,9D,12D,13D,14D,15D;

InChI Key

PEJHHXHHNGORMP-ZCTIGREKSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C34CC[N+](CC3)(CC4)CCOCC5=CC=CC=C5)O)[2H])[2H].[Br-]

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Origin of Product

United States

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